SAMe-1,4-Butanedisulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

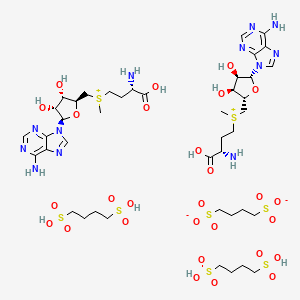

SAMe-1,4-Butanedisulfonate is a natural compound that acts as a methyl donor in the central nervous system . It has been associated with antidepressant activity and can be used for research of CNS disorders .

Synthesis Analysis

This compound is synthesized from ATP and methionine by the S-Adenosylmethionine synthetase enzyme . The sulfonium functional group present in S-adenosyl methionine is the center of its peculiar reactivity .Molecular Structure Analysis

The molecular structure of this compound consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge .Chemical Reactions Analysis

This compound is involved in more than 40 methyl transfers to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It can be converted into one of three products depending on the enzyme .Scientific Research Applications

SAMe-1,4-Butanedisulfonate-BD has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polyamines, as a tool for studying the role of this compound in methylation reactions, and as a reagent for the synthesis of other compounds. Additionally, this compound-BD has been used to study the role of this compound in the regulation of gene expression, and as a tool for studying the role of this compound in metabolic pathways.

Mechanism of Action

Target of Action

SAMe-1,4-Butanedisulfonate, also known as S-Adenosylmethionine (SAMe), is a natural substance present in all living cells . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . SAMe is able to increase the central turnover rate of dopamine and serotonin . In fact, SAMe raises cerebrospinal fluid levels of both homovanillic acid and 5-hydroxyindoleacetic acid, while lowering the levels of serum prolactin .

Mode of Action

SAMe’s mechanism of action is still unclear . It has been shown that same is involved in transmethylation, transsulfuration, and aminopropylation . As a methyl-group donor, SAMe is involved in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules .

Biochemical Pathways

SAMe occupies a central position in the metabolism of all cells as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . To sustain the normal function of these pathways, a sufficient source of SAMe is essential .

Pharmacokinetics

A study showed that SAMe administered orally significantly increased plasma SAMe concentrations, and peak concentrations usually occurred 2–4 hours after dosing .

Result of Action

Numerous studies over the past decades have shown that SAMe is effective in the treatment of depression, osteoarthritis, and liver disease . SAMe has a very favorable side-effect profile, comparable with that of placebos . The existing trials of SAMe, used as monotherapy or add on to another antidepressants, have shown encouraging and generally positive results .

Action Environment

In its native form, SAMe is labile and degrades rapidly . Several patents for stable salts of same have been granted . Among them, toluenedisulfonate and 1,4-butanedisulfonate forms have been chosen for pharmaceutical development . The impact of food on the drug was significant and might access to the absorption site and affect biochemical reactions .

Advantages and Limitations for Lab Experiments

The advantages of using SAMe-1,4-Butanedisulfonate-BD in laboratory experiments include its stability and solubility, as well as its ability to be used as a substrate for the synthesis of polyamines and other metabolites. Additionally, this compound-BD has been shown to be involved in the regulation of gene expression and in the regulation of metabolic pathways. However, there are some limitations to using this compound-BD in laboratory experiments. For example, it is not suitable for use in living systems, and it has a limited shelf life.

Future Directions

The future directions of SAMe-1,4-Butanedisulfonate-BD research include further study of its role in gene expression and metabolic pathways, as well as its potential use as a therapeutic agent. Additionally, further research is needed to explore the potential applications of this compound-BD in drug discovery and development, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to explore the potential for this compound-BD to be used as an antioxidant and anti-inflammatory agent.

Synthesis Methods

The synthesis of SAMe-1,4-Butanedisulfonate-BD is based on the reaction of this compound with 1,4-butanedisulfonic acid (BDSA). This reaction is catalyzed by a strong acid, such as sulfuric acid, and the resulting product is a stable and soluble form of this compound. The reaction is typically carried out at temperatures between 70 and 80 °C, and the reaction time can vary from 30 minutes to several hours, depending on the desired product. The final product is a white, crystalline powder that is soluble in water and has a melting point of around 140°C.

Safety and Hazards

SAMe-1,4-Butanedisulfonate is generally considered safe, but it should not be used in patients with bipolar depression due to reports of increased anxiety and mania . The most commonly reported adverse reactions associated with SAMe use are nausea, diarrhea, constipation, mild insomnia, dizziness, irritability, anxiety, and sweating .

Biochemical Analysis

Biochemical Properties

SAMe-1,4-Butanedisulfonate is involved in numerous biochemical pathways, including transmethylation, transsulfuration, and aminopropylation . It interacts with various enzymes, proteins, and other biomolecules to regulate these pathways. For instance, it serves as a precursor molecule in the aminopropylation pathway, leading to the synthesis of polyamines .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to have antidepressant-like effects in mice submitted to the forced swimming test and tail suspension test .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It participates in over 100 different reactions as a donor of methyl groups in reactions catalyzed by methyltransferase enzymes . It also influences the synthesis of glutathionine through the transsulfuration pathway .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. It has been shown to have a positive influence on red blood cell and hepatic redox status, improving resilience to osmotic challenge .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been observed to increase the thickness and cell density of lesioned cartilages in experimental osteoarthritis rabbits at dosages of 30 and 60 mg/kg/day . At dosages of 60 and 100 mg/kg/day, it has been shown to protect rats from liver injury induced by d-galactosamine .

Metabolic Pathways

This compound is involved in several metabolic pathways. It serves as a precursor molecule to three main pathways: methylation, transsulfuration, and aminopropylation . It interacts with various enzymes and cofactors within these pathways.

Subcellular Localization

Given its involvement in numerous biochemical pathways, it is likely to be found in various compartments or organelles within the cell .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of SAMe-1,4-Butanedisulfonate can be achieved by reacting S-adenosyl-L-methionine (SAMe) with 1,4-Butanedisulfonic acid.", "Starting Materials": [ "S-adenosyl-L-methionine (SAMe)", "1,4-Butanedisulfonic acid" ], "Reaction": [ "SAMe and 1,4-Butanedisulfonic acid are dissolved in water.", "The pH of the reaction mixture is adjusted to around 7 using sodium hydroxide.", "The reaction mixture is stirred at room temperature for several hours.", "The product, SAMe-1,4-Butanedisulfonate, is obtained by filtration and drying." ] } | |

| 101020-79-5 | |

Molecular Formula |

C42H74N12O28S8 |

Molecular Weight |

1451.6 g/mol |

IUPAC Name |

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid |

InChI |

InChI=1S/2C15H22N6O5S.3C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1-4H2,(H,5,6,7)(H,8,9,10) |

InChI Key |

QWARKYOPJRNOOU-UHFFFAOYSA-N |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |

SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |

Canonical SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] |

synonyms |

(3S)-5’-[(3-Amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine 1,4-Butanedisulfonate 1,4-Butanedisulfonate (2:1:2); 1,4-Butanedisulfonic Acid, ion(2-)Bis[(3S)-5’-[(3-amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine] 1,4-Butanedisulfonate ( |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-, (1R,2S,3R,4S)-rel- (9CI)](/img/no-structure.png)

![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)